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molecular formula C5H9I B1588580 5-Iodo-1-pentene CAS No. 7766-48-5

5-Iodo-1-pentene

Cat. No. B1588580
M. Wt: 196.03 g/mol
InChI Key: GTEUBQCAVFVWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067412B2

Procedure details

To a solution of 2-chloro-N-methoxy-N-methylacetamide (6.0 g, 48.8 mmol) in dry DMF (20 mL) at 23° C. was added 3-mercaptophenol (4.44 mL, 48.8 mmol) and K2CO3 (6.7 g, 48.8 mmol). The resulting suspension was stirred at 23° C. overnight. After this period of time, Merrifield resin (24 g, <2 mmol.g−1, <48.8 mmol) was added to the mixture followed by K2CO3 (11.4 g, 83.0 mmol) as well as TBAI (catalytic amount), and the suspension was heated up to 50° C. After 12 hours at this temperature, the resin was filtered and washed several times: HClaq. (50 mL), MeOH (50 mL), CH2Cl2 (50 mL) and Et2O (50 mL). The resin was dried under reduced pressure to constant mass of 29.2 g. The final mass gain (5.2 g, 27.3 mmol) indicated an estimate loading of 0.81 mmol.g−1. Resin 2-49 (10 g, 0.81 mmol.g−1) was suspended in a 1:1 mixture of HFIP/CH2Cl2 (50 mL). To this suspension, H2O2 (3 mL, 16.0 mmol) was added at 23° C. and the resulting mixture was shaken for 12 h. Resin 2-113 was then filtered, washed using MeOH (50 mL), CH2Cl2 (50 mL) and Et2O (50 mL) and dried under reduced pressure to constant mass before subsequent use. Resin 2-113 (4.0 g, <0.81 mmol.g−1) was suspended in DMSO (40 mL) followed by the addition of tBuOK (336 mg, 3.0 mmol). After shaking the reaction for 1 h at room temperature, 5-iodo-1-pentene (588 mg, 3.0 mmol) was added to the suspension and the mixture was shaken for 3 h. The resin was filtered, washed and dried as before. Then, it was suspended in toluene and heated at 80° C. After 8 h at this temperature, the resin was filtered and washed several times with more toluene. The combined toluene solutions were evaporated giving pure compound 2-114 as a colourless oil (321 mg, 77%) of 95% purity judged by NMR. 1H NMR (400 MHz, CDCl3, 25° C.): δ=6.94 (dt, J=15.7, 6.7 Hz, 1H), 6.39 (d, J=15.2 Hz, 1H), 5.84-5.74 (m, 1H), 5.02 (dd, J=17.4, 1.7 Hz, 1H), 4.97 (d, J=10.1 Hz, 1H), 3.67 (s, 3H), 3.21 (s, 3H), 2.34-2.29 (m, 2H), 2.23-2.18 (m, 2H); 13C NMR (100 MHz, CDCl3, 25° C.): δ=166.8, 146.7, 137.3, 119.1, 115.3, 61.6, 32.3, 31.7, (one carbon is not detected); I.R. (film): νmax=2934, 1681, 1638, 1378, 1179 cm−1.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.44 mL
Type
reactant
Reaction Step One
Name
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
11.4 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
336 mg
Type
reactant
Reaction Step Four
Quantity
588 mg
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
77%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([N:5]([O:7][CH3:8])[CH3:6])=[O:4].S[C:10]1[CH:11]=[C:12](O)C=[CH:14][CH:15]=1.C([O-])([O-])=O.[K+].[K+].OO.C(O[K])(C)(C)C.ICCCC=C>CN(C=O)C.CCCC[N+](CCCC)(CCCC)CCCC.[I-]>[CH3:8][O:7][N:5]([CH3:6])[C:3](=[O:4])[CH:2]=[CH:12][CH2:11][CH2:10][CH:15]=[CH2:14] |f:2.3.4,9.10|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClCC(=O)N(C)OC
Name
Quantity
4.44 mL
Type
reactant
Smiles
SC=1C=C(C=CC1)O
Name
Quantity
6.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
11.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
336 mg
Type
reactant
Smiles
C(C)(C)(C)O[K]
Step Five
Name
Quantity
588 mg
Type
reactant
Smiles
ICCCC=C
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[I-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 23° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After this period of time, Merrifield resin (24 g, <2 mmol.g−1, <48.8 mmol) was added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated up to 50° C
WAIT
Type
WAIT
Details
After 12 hours at this temperature
Duration
12 h
FILTRATION
Type
FILTRATION
Details
the resin was filtered
WASH
Type
WASH
Details
washed several times
CUSTOM
Type
CUSTOM
Details
The resin was dried under reduced pressure to constant mass of 29.2 g
ADDITION
Type
ADDITION
Details
Resin 2-49 (10 g, 0.81 mmol.g−1) was suspended in a 1:1 mixture of HFIP/CH2Cl2 (50 mL)
STIRRING
Type
STIRRING
Details
the resulting mixture was shaken for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
Resin 2-113 was then filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure to constant mass before subsequent use
STIRRING
Type
STIRRING
Details
After shaking
CUSTOM
Type
CUSTOM
Details
the reaction for 1 h at room temperature
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was shaken for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resin was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried as before
TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C
WAIT
Type
WAIT
Details
After 8 h at this temperature
Duration
8 h
FILTRATION
Type
FILTRATION
Details
the resin was filtered
WASH
Type
WASH
Details
washed several times with more toluene
CUSTOM
Type
CUSTOM
Details
The combined toluene solutions were evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CON(C(C=CCCC=C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 321 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 3.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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